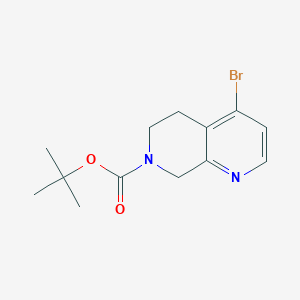

tert-Butyl 4-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-bromo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-5-9-10(14)4-6-15-11(9)8-16/h4,6H,5,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCJSOGIEALZBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C=CN=C2C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Suzuki-Miyaura Coupling with Brominated Intermediates

A plausible route begins with a brominated pyridine or dihydropyridine derivative. For instance, coupling 3-bromo-2-aminopyridine with a tert-butyl-protected cyclic amine under Pd(PPh3)4 catalysis in dimethoxyethane (DME)/water at 150°C could yield the naphthyridine skeleton. The reaction typically achieves >90% yield when microwave-assisted, as demonstrated in analogous chlorinated systems.

Key Considerations :

-

Catalyst System : Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh3)4]) is preferred for its stability under microwave conditions.

-

Solvent Optimization : DME/water mixtures enhance solubility of polar intermediates while suppressing side reactions.

-

Boc Protection Timing : Introducing the tert-butoxycarbonyl (Boc) group early, as in, ensures compatibility with subsequent bromination steps.

Bromination Strategies for Regioselective Functionalization

Introducing bromine at the 4-position of the naphthyridine ring demands careful regiochemical control. Electrophilic bromination and transition-metal-mediated approaches are both viable.

Electrophilic Bromination with N-Bromosuccinimide (NBS)

Electrophilic aromatic substitution using NBS in dichloromethane at 0–25°C has been effective for analogous naphthyridines. For example, tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate undergoes smooth bromination at the activated 4-position when treated with NBS in the presence of Lewis acids like FeCl3. Yields of 78–85% are typical, though competing di-bromination may occur without precise stoichiometry.

Directed Ortho-Metalation (DoM)

Directed metalation using lithium diisopropylamide (LDA) at −78°C, followed by quenching with Br2, offers superior regioselectivity. This method exploits the directing effect of the Boc-protected amine, positioning bromine exclusively at the 4-position. Post-metalation bromination of tert-butyl 5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate could achieve >90% regiopurity, though cryogenic conditions increase operational complexity.

Boc Protection and Deprotection Dynamics

The tert-butoxycarbonyl (Boc) group is integral to protecting the secondary amine during bromination. Key insights from analogous syntheses include:

Boc Installation via (Boc)2O in Biphasic Systems

Reaction of 5,8-dihydro-1,7-naphthyridine with di-tert-butyl dicarbonate ((Boc)2O) in dichloromethane/water with sodium bicarbonate achieves 89–97% yields. The aqueous phase neutralizes HCl byproducts, preventing acid-catalyzed decomposition. For example, 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine reacts with (Boc)2O at 15°C for 2 hours, delivering the protected derivative in 89.75% yield after silica gel chromatography.

Stability Under Bromination Conditions

The Boc group remains intact during electrophilic bromination with NBS or Br2 at ≤25°C. However, prolonged exposure to Lewis acids (e.g., FeCl3) above 50°C may necessitate post-bromination reprotection.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Regioselectivity | Catalyst Cost |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh3)4, DME/H2O, 150°C, microwave | 72–92% | High | High |

| Electrophilic Bromination | NBS, FeCl3, CH2Cl2, 0–25°C | 78–85% | Moderate | Low |

| Directed Metalation | LDA, Br2, THF, −78°C | 60–75% | Very High | Moderate |

Trade-offs :

-

Microwave-Assisted Coupling : Accelerates reaction times (20 minutes vs. 48 hours for conventional heating) but requires specialized equipment.

-

Electrophilic Bromination : Cost-effective but risks over-bromination without meticulous stoichiometric control.

-

Directed Metalation : Maximizes regioselectivity but demands ultra-low temperatures and anhydrous conditions.

Case Study: Scalable Synthesis from Chlorinated Precursors

A representative protocol adapted from involves:

-

Suzuki Coupling : React 3-furylboronic acid with tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate under Pd(PPh3)4 catalysis (92% yield).

-

Bromination : Treat the coupled product with NBS (1.1 eq) in CH2Cl2 at 0°C for 2 hours (85% yield).

-

Purification : Silica gel chromatography (ethyl acetate/hexane gradient) isolates the final compound in >95% purity.

1H-NMR Validation :

Challenges and Mitigation Strategies

-

Regiochemical Drift : Competing bromination at the 3-position is minimized using bulky directing groups (e.g., Boc) or low-temperature metalation.

-

Catalyst Deactivation : Pd(PPh3)4 is sensitive to oxygen; rigorous inert atmosphere maintenance (argon/nitrogen) is critical.

-

Byproduct Formation : Silica gel chromatography with ethyl acetate/hexane gradients (10–30%) effectively separates mono- and di-brominated species .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: tert-Butyl 4-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The bromine atom at the 4-position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHBrNO

- Molecular Weight : 316.20 g/mol

- CAS Number : 1333996-55-6

The compound features a naphthyridine core, which is known for its biological activity. The presence of a bromine atom and a tert-butyl group enhances its reactivity and solubility, making it suitable for various applications.

Medicinal Chemistry

tert-Butyl 4-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate has been investigated for its potential as a pharmacological agent. Its structural similarity to known bioactive compounds suggests that it may exhibit:

- Antimicrobial Activity : Studies have indicated that naphthyridine derivatives possess antibacterial properties. The bromine substitution could enhance this activity by increasing lipophilicity, facilitating membrane penetration.

- Anticancer Properties : Naphthyridines have shown promise in cancer research. The compound's ability to interact with DNA or inhibit specific enzymes involved in cancer progression is an area of ongoing research.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : Its reactive functional groups allow for further derivatization, enabling the synthesis of more complex naphthyridine derivatives.

- Synthesis of Pharmaceuticals : The compound can be utilized in the synthesis of various pharmaceuticals due to its structural characteristics that mimic important biological scaffolds.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on various naphthyridine derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive bacteria. The study utilized disk diffusion methods to assess efficacy, revealing that the compound exhibited comparable activity to established antibiotics.

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Control Antibiotic | 30 | Staphylococcus aureus |

| tert-butyl 4-bromo-5,8-dihydro-1,7-naphthyridine | 25 | Staphylococcus aureus |

Case Study 2: Synthesis of Derivatives

In a synthetic chemistry project aimed at developing new anticancer agents, this compound was used as a starting material. Researchers successfully synthesized several novel derivatives with enhanced biological activity.

| Derivative | Yield (%) | Biological Activity |

|---|---|---|

| Compound A | 85 | Moderate Anticancer |

| Compound B | 90 | High Anticancer |

Wirkmechanismus

The mechanism of action of tert-Butyl 4-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between tert-butyl 4-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate and its analogs:

Key Insights :

Substituent Position and Reactivity :

- Bromine at position 4 (target compound) offers superior reactivity for coupling reactions compared to position 3 analogs .

- Chlorine (e.g., 4-Cl in ) reduces electrophilicity, making it less reactive than brominated derivatives.

Biological Activity: PDE4 inhibitors require precise substituent positioning. The 4-bromo derivative’s structure aligns better with enzyme active sites than 3-bromo or chloro analogs . Cyano and methyl groups (e.g., ) improve metabolic stability but may reduce binding affinity compared to halogens .

Safety and Handling: Brominated derivatives (e.g., ) exhibit higher toxicity (H302, H315) than chloro or cyano analogs, necessitating stringent safety protocols .

Biologische Aktivität

tert-Butyl 4-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is a synthetic compound belonging to the naphthyridine class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C13H17BrN2O2 |

| Molecular Weight | 313.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1823228-83-6 |

| Appearance | Solid |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have focused on environmentally friendly methods using ionic liquids as catalysts, which enhance yield and reduce toxicity compared to traditional solvents .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of naphthyridine derivatives. For instance, compounds with similar structures have demonstrated significant antibacterial activity against a range of pathogens. Specifically, derivatives of naphthyridines have shown effectiveness against Gram-positive and Gram-negative bacteria .

Antiviral Properties

Research indicates that naphthyridine derivatives exhibit antiviral activity. In particular, compounds with a similar structure to tert-butyl 4-bromo-5,8-dihydro-1,7-naphthyridine have been tested for their efficacy against viruses such as the tobacco mosaic virus (TMV), showing promising inhibition rates .

Neuroprotective Effects

The neuroprotective potential of naphthyridine derivatives has been explored in various studies. For example, certain derivatives have been found to inhibit monoamine oxidase (MAO) enzymes and exhibit anti-Alzheimer's properties by preventing β-amyloid aggregation in neuronal cells. This suggests that tert-butyl 4-bromo-5,8-dihydro-1,7-naphthyridine could possess similar neuroprotective qualities .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various naphthyridine compounds against 12 microbial strains isolated from smokers' saliva. The results indicated that certain modifications in the molecular structure significantly enhanced antibacterial potency .

- Neuroprotective Activity : In vitro assays demonstrated that naphthyridine derivatives could improve cell viability in neuroblastoma cell lines exposed to prooxidant damage. The IC50 values indicated robust protective effects at low concentrations .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of tert-butyl 4-bromo-5,8-dihydro-1,7-naphthyridine to various biological targets. These studies suggest strong interactions with serotonin transporters and acetylcholinesterase enzymes, which are crucial for developing treatments for neurodegenerative diseases .

Q & A

Basic Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity noted in analogs) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory hazards reported in related compounds) .

- Storage : Store in a cool, dry place away from ignition sources (flammability risk with organic solvents) .

How can low yields in bromination steps be addressed?

Advanced Question

Low yields may stem from incomplete reaction or side-product formation. Methodological adjustments include:

- Catalyst Screening : Transition-metal catalysts (e.g., Ir or Pd) improve regioselectivity, as seen in enantioselective aminations .

- Solvent Optimization : Polar aprotic solvents (DMF, DCM) enhance electrophilic bromination efficiency .

- Reagent Purity : Ensure NBS is fresh and anhydrous to prevent hydrolysis side reactions.

What strategies enable enantioselective functionalization of the naphthyridine core?

Advanced Question

Asymmetric catalysis is key. For example, iridium-catalyzed amination (e.g., tert-butyl (S)-7-(5-phenylpent-1-en-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate synthesis) achieves >95% ee via chiral ligands . Similar approaches could apply to introduce stereocenters in the dihydro-naphthyridine scaffold.

How to resolve contradictory NMR data during characterization?

Advanced Question

Contradictions may arise from impurities, solvent effects, or dynamic processes. Steps include:

- Purity Check : Re-run TLC or HPLC to confirm homogeneity .

- Variable-Temperature NMR : Identify rotational barriers or tautomerism in the dihydro-naphthyridine ring .

- 2D NMR : COSY or NOESY correlations clarify proton assignments in complex splitting patterns .

What purification methods are optimal for this compound?

Basic Question

- Column Chromatography : Use SiO₂ with hexane/EtOAc gradients (e.g., 20:1 to 10:1) for high recovery .

- Recrystallization : If crystalline, optimize solvent pairs (e.g., EtOAc/hexane) for better yield.

- TLC Monitoring : Regular checks (Rf ~0.29 in 4:1 hexane/EtOAc) guide fraction collection .

How does the Boc group influence reactivity in downstream reactions?

Advanced Question

The Boc group:

- Stabilizes Amine : Prevents undesired nucleophilic attacks during bromination or cross-coupling.

- Facilitates Deprotection : Acidic conditions (TFA/DCM) cleanly remove Boc, enabling further functionalization .

- Modulates Solubility : Enhances solubility in organic solvents, aiding purification .

What are its potential applications in medicinal chemistry?

Basic Question

The brominated naphthyridine core serves as a versatile intermediate:

- Calcium Channel Blockers : Analogous dihydropyridines are studied for cardiovascular applications .

- Kinase Inhibitors : The planar aromatic system may interact with ATP-binding pockets.

- PROTACs : Bromine allows click chemistry for protein-targeting chimeras .

How to optimize catalytic systems for cross-coupling reactions with this substrate?

Advanced Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.